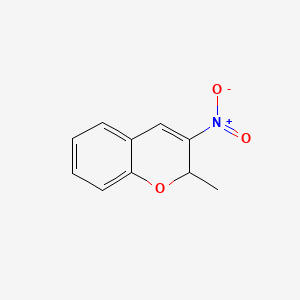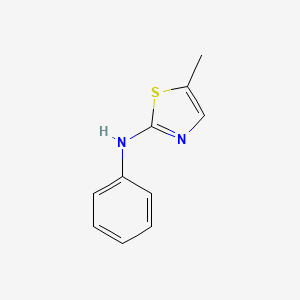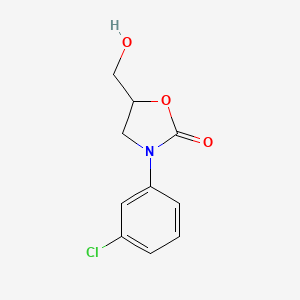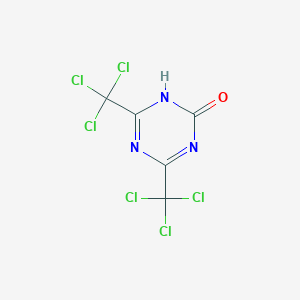![molecular formula C13H15ClF3NO B14655218 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol CAS No. 51788-00-2](/img/structure/B14655218.png)
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol is a chemical compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a piperidine ring substituted with a chlorinated and trifluoromethylated phenyl group. This compound has been studied for its potential analgesic properties and other pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable piperidine derivative. The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The product is then purified through crystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its analgesic effects by modulating the activity of opioid receptors, particularly the μ-opioid receptor . This interaction leads to the inhibition of pain signaling pathways, resulting in analgesia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Pethidine (Meperidine): Another synthetic opioid with a phenylpiperidine structure and analgesic properties.
Penfluridol: A neuroleptic agent that shares structural similarities with the compound.
Uniqueness
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol is unique due to its trifluoromethyl group, which imparts distinct pharmacological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
51788-00-2 |
|---|---|
Molekularformel |
C13H15ClF3NO |
Molekulargewicht |
293.71 g/mol |
IUPAC-Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C13H15ClF3NO/c1-18-6-4-12(19,5-7-18)9-2-3-11(14)10(8-9)13(15,16)17/h2-3,8,19H,4-7H2,1H3 |
InChI-Schlüssel |
DUORAHWIVDIGKT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)









![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
